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molecular formula C9H7N3O2S B2990128 4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid CAS No. 235109-65-6

4-(5-Amino-1,3,4-thiadiazol-2-yl)benzoic acid

Cat. No. B2990128
M. Wt: 221.23
InChI Key: LQHNMNCRCCSJQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06232290B1

Procedure details

To a solution of 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid methyl ester trifluoroacetic acid salt (8 g) in water was added 1N sodium hydroxide and the mixture was adjusted to pH 8. The precipitate was collected by filtration to give 4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid (5.05 g).
Name
4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid methyl ester trifluoroacetic acid salt
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C[O:9][C:10](=[O:23])[C:11]1[CH:16]=[CH:15][C:14]([C:17]2[S:18][C:19]([NH2:22])=[N:20][N:21]=2)=[CH:13][CH:12]=1.[OH-].[Na+]>O>[NH2:22][C:19]1[S:18][C:17]([C:14]2[CH:13]=[CH:12][C:11]([C:10]([OH:23])=[O:9])=[CH:16][CH:15]=2)=[N:21][N:20]=1 |f:0.1,2.3|

Inputs

Step One
Name
4-(5-amino-1,3,4-thiadiazol-2-yl)benzoic acid methyl ester trifluoroacetic acid salt
Quantity
8 g
Type
reactant
Smiles
FC(C(=O)O)(F)F.COC(C1=CC=C(C=C1)C=1SC(=NN1)N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
NC1=NN=C(S1)C1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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